molecular formula C18H15N5O B8192664 Ibrutinib impurity 28

Ibrutinib impurity 28

Cat. No.: B8192664
M. Wt: 317.3 g/mol
InChI Key: GMSABXWDTDDUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibrutinib Impurity 28 is a structurally related compound identified during the synthesis or degradation of ibrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor used to treat B-cell malignancies. These impurities are critical to monitor, as they may affect drug efficacy, stability, and safety .

Properties

IUPAC Name

1-methyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-23-18-15(17(19)20-11-21-18)16(22-23)12-7-9-14(10-8-12)24-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSABXWDTDDUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Physicochemical Characteristics

  • Solubility : Sparingly soluble in polar solvents (e.g., water) but readily dissolves in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Stability : Degrades under acidic or oxidative conditions, necessitating storage at 4°C in inert atmospheres.

Synthetic Routes to this compound

Derivatization During Ibrutinib Synthesis

This compound is primarily formed during the final coupling step of ibrutinib synthesis, where 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine reacts with an activated acryloylpiperidine intermediate. Competing nucleophilic attacks at alternative sites on the pyrazolopyrimidine core lead to structural variants like impurity 28.

Example Pathway:

  • Activation of (S)-1-acryloylpiperidin-3-ol :

    • Reagents: HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or HOBt (hydroxybenzotriazole) in dichloromethane.

    • Base: Triethylamine or pyridine to deprotonate the hydroxyl group.

  • Coupling Reaction :

    • The activated intermediate reacts with the pyrazolopyrimidine amine.

    • Side Reaction : Methylation at N1 instead of the intended acryloylation site generates impurity 28.

Optimization Challenges :

  • Temperature Control : Reactions above 30°C increase methylation side products.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) favor desired pathways, while non-polar solvents (toluene) exacerbate impurity formation.

Intentional Synthesis for Reference Standards

For analytical purposes, impurity 28 is synthesized via targeted methylation:

Stepwise Procedure:

  • Starting Material : 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv).

  • Methylation :

    • Reagent: Methyl iodide (1.2 equiv) in anhydrous tetrahydrofuran (THF).

    • Base: Potassium carbonate (2.0 equiv) to scavenge HI.

  • Reaction Conditions :

    • Temperature: 0–5°C to minimize overalkylation.

    • Duration: 12 hours under nitrogen atmosphere.

  • Workup :

    • Quench with ice-cold water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 7:3).

Yield : 68–72% after purification.

Analytical Characterization and Validation

Chromatographic Profiling

A stability-indicating ultra-high-performance liquid chromatography (UHPLC) method has been validated for impurity 28 quantification:

ParameterValue
ColumnC18 (150 × 4.6 mm, 2.7 µm)
Mobile PhaseAcetonitrile:0.1% formic acid (45:55)
Flow Rate0.8 mL/min
DetectionUV at 254 nm
Retention Time6.8 ± 0.2 minutes
Linearity Range0.1–5.0 µg/mL (R² = 0.999)

Forced Degradation Studies :

  • Acidic Hydrolysis (0.1M HCl, 60°C): 18–22% degradation to unknown products.

  • Oxidative Stress (3% H₂O₂, 24h): 12–15% degradation.

Spectroscopic Confirmation

  • HRMS (ESI+) : m/z 318.1345 [M+H]⁺ (calc. 318.1349).

  • ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.75–7.12 (m, 9H, aromatic-H), 3.52 (s, 3H, N-CH3).

Industrial-Scale Purification Strategies

Recrystallization

  • Solvent System : Ethanol/water (8:2 v/v) at 60°C.

  • Purity Enhancement : 95% → 99.5% after two cycles.

Preparative HPLC

  • Column : XBridge Prep C18 (250 × 30 mm, 5 µm).

  • Mobile Phase : Methanol:ammonium acetate buffer (pH 4.5) = 65:35.

  • Recovery : 85–90% with <0.1% residual solvents.

Regulatory and Quality Considerations

The International Council for Harmonisation (ICH) guidelines mandate impurity levels below 0.15% in drug substances. Batch analyses of ibrutinib API (active pharmaceutical ingredient) show impurity 28 concentrations of 0.08–0.12% , compliant with regulatory thresholds .

Chemical Reactions Analysis

Ibrutinib impurity 28 undergoes various chemical reactions, including oxidation and reduction. The compound is susceptible to alkaline and oxidative stress, leading to its formation from Ibrutinib . Common reagents and conditions used in these reactions include alkaline solutions and oxidizing agents. The major products formed from these reactions are structurally similar to Ibrutinib but with modifications that result from the degradation process .

Scientific Research Applications

Role in Drug Development

Ibrutinib impurity 28 is significant in the context of drug formulation and development. Understanding its properties can help in:

  • Quality Control : Monitoring impurities during the synthesis of Ibrutinib is crucial for ensuring the safety and efficacy of the final product. The presence of impurities can affect the pharmacokinetics and pharmacodynamics of the drug, necessitating rigorous analytical methods to quantify and control these impurities .
  • Regulatory Compliance : Pharmaceutical companies must adhere to stringent regulatory guidelines regarding impurities. Documenting the presence and impact of this compound can aid manufacturers in meeting these regulatory requirements, which is vital for market approval .

Purification Processes

The purification of Ibrutinib from its impurities, including impurity 28, is a critical step in the production process. The following methods are commonly employed:

  • Column Chromatography : A method involving silica gel to separate Ibrutinib from its impurities effectively. This process ensures that the final product meets the required purity standards, often exceeding 99% .
  • Recrystallization : This technique is used after initial purification to further enhance the purity of Ibrutinib by removing residual impurities, including this compound. The crystallization process can significantly impact the physical properties of the drug, such as solubility and stability .

Case Studies and Research Findings

Several studies highlight the importance of managing impurities like this compound:

  • A retrospective study evaluated long-term outcomes in patients treated with Ibrutinib, noting that adverse events were observed in a small percentage of patients. These findings emphasize the need for ongoing monitoring of drug purity to mitigate risks associated with impurities .
  • Research on novel crystalline forms of Ibrutinib suggests that improved formulations could enhance bioavailability and reduce adverse effects related to impurities .

Data Tables

The following table summarizes key characteristics and findings related to this compound:

CharacteristicDescription
Chemical StructureSpecific structural details not provided
Purification MethodsColumn chromatography, recrystallization
Regulatory ImportanceCritical for compliance with pharmaceutical standards
Clinical ImpactPotentially affects efficacy and safety profiles
Research FindingsLimited direct studies; indirect implications noted

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Ibrutinib

Ibrutinib’s core structure includes a pyrazolo[3,4-d]pyrimidine scaffold. Impurities often arise from modifications to this scaffold, such as isomerization, oxidation, or dimerization. For example:

  • N-Desacryloyl Impurity : Formed via hydrolysis of the acrylamide group, this impurity retains the pyrazolo-pyrimidine core but lacks the covalent binding moiety critical for BTK inhibition .
  • Dimer Impurities : Result from unintended polymerization during synthesis, doubling the molecular weight (e.g., ~881.02 Da) compared to ibrutinib (826.97 Da) .
  • IBT6A Hydrochloride : An impurity with a modified piperidine ring, affecting its kinase selectivity .

Table 1: Structural Comparison of Ibrutinib and Select Impurities

Compound Molecular Formula Molecular Weight (Da) Key Structural Difference
Ibrutinib C₂₅H₂₄N₆O₂ 440.50 Reference compound (BTK inhibitor)
Ibrutinib Impurity 28 Not specified Inferred 400–900 Likely isomer or degradation product
N-Desacryloyl Impurity C₂₃H₂₂N₆O 398.46 Loss of acrylamide group
Ibrutinib Dimer C₅₀H₄₈N₁₂O₄ 881.02 Covalent linkage of two ibrutinib units
Comparison with BTK Inhibitors

Ibrutinib shares functional similarities with other BTK inhibitors but differs in impurity profiles:

  • AVL-292 : A phase III BTK inhibitor with an IC₅₀ of 0.6 nM (vs. ibrutinib’s 0.3 nM). Unlike ibrutinib impurities, AVL-292 derivatives like compound 10j (IC₅₀ = 0.4 nM) retain full inhibitory activity despite structural tweaks .
  • Acrylamide Warhead Modifications : The acrylamide group in ibrutinib is essential for BTK binding. Impurities lacking this moiety (e.g., N-Desacryloyl) lose BTK affinity but may retain off-target effects, such as necroptosis inhibition via RIPK3 binding .

Table 2: Functional Comparison with BTK Inhibitors

Compound IC₅₀ (BTK Inhibition, nM) Key Feature Safety Profile
Ibrutinib 0.3 Covalent BTK binding Hemorrhage risk (3.7%)
AVL-292 0.6 Non-covalent binding Similar to ibrutinib
Compound 10j 0.4 Optimized scaffold Preclinical data only
N-Desacryloyl Inactive Loss of acrylamide group Unstudied
Detection and Quantification
  • HPLC-UV : Widely used for impurity profiling, with methods validated for specificity, precision, and linearity .
  • Comparative Testing : Impurity 28’s identity may be confirmed via spiking experiments or comparison with reference standards .

Q & A

Q. How to reconcile discrepancies between computational predictions and experimental toxicity data for impurity 28?

  • Methodological Answer : Computational models (e.g., Derek Nexus) may overpredict genotoxicity due to structural alerts. Validate predictions with in vitro assays (Ames, Comet) and adjust QSAR parameters using experimental IC₅₀ values. Cross-reference with structural analogs’ toxicity profiles to refine risk assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.